4,4,5,5,5-Pentafluoro-3-methylpentanoic acid
Description
4,4,5,5,5-Pentafluoro-3-methylpentanoic acid is a per- and polyfluoroalkyl substance (PFAS) characterized by a pentanoic acid backbone substituted with five fluorine atoms at positions 4, 4, 5, 5, and 5, along with a methyl group at position 3. This structural configuration imparts unique physicochemical properties, including high polarity and resistance to environmental degradation. The compound’s early elution time in liquid chromatography (LC) suggests higher polarity compared to longer-chain PFAS, facilitating its mobility in aquatic systems .
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2/c1-3(2-4(12)13)5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAZMTRJICBWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid typically involves the introduction of fluorine atoms into the carbon chain. One common method is the reaction of 3-methylpentanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of fluorinating agents and the use of advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4,4,5,5,5-pentafluoro-3-methylpentanoic acid is in the synthesis of pharmaceutical compounds. Its derivatives are utilized in the development of active pharmaceutical ingredients (APIs), particularly in cancer treatment.
Case Study: Fulvestrant
Fulvestrant is a medication used for treating hormone receptor-positive metastatic breast cancer. The synthesis of fulvestrant involves the use of 4,4,5,5,5-pentafluoro-1-pentanol (a derivative of the acid) as a key building block. The process includes activating the pentafluoropentanol with a sulfonate leaving group and subsequently coupling it with steroidal components to produce fulvestrant. This method has been documented in various studies, demonstrating the efficacy of fluorinated compounds in enhancing drug performance and specificity against cancer cells .
Material Science Applications
In addition to pharmaceuticals, this compound has potential applications in materials science. Its unique fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
Fluorinated Polymers
Fluorinated compounds are known for their low surface energy and high chemical resistance. The incorporation of this compound into polymer matrices can enhance their thermal stability and hydrophobicity. This application is particularly relevant in coatings and sealants where durability and chemical resistance are critical.
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Direct Fluorination : This method involves the fluorination of 3-methylpentanoic acid using fluorinating agents.
- Rearrangement Reactions : Utilizing existing fluorinated compounds to rearrange into the desired structure can be an effective synthetic route.
- Coupling Reactions : The acid can be synthesized through coupling reactions involving other fluorinated intermediates.
Mechanism of Action
The mechanism by which 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The presence of fluorine also influences the compound’s reactivity and stability, making it a valuable tool in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Derivatives
2.1.1. 4,4,5,5,5-Pentafluoro-2-methylpentanoic Acid
- Structure : Methyl group at position 2 instead of 3.
- Properties : Higher polarity (elution time: 3.4 min in LC) due to the proximity of the methyl group to the carboxylic acid moiety .
- Environmental Detection : Detected in wastewater sludge (WAS) and primary sludge (PS) at concentrations requiring further quantification via reference standards .
2.1.2. 4,4,5,5,5-Pentafluoropentanoic Acid (CAS 3637-31-8)
- Structure : Lacks the methyl group at position 3.
- Properties: Molecular weight = 192.09 g/mol; 90% purity.
- Applications : Used in environmental analysis as a reference compound .
2.1.3. Ethyl 4,4,5,5,5-Pentafluoro-3-oxopentanoate (CAS 26717-86-2)
- Structure : Ester derivative with a ketone group at position 3.
- Properties : Lower polarity than the carboxylic acid form due to esterification; molecular weight = 234.12 g/mol .
- Reactivity : Acts as a precursor to carboxylate PFAS through hydrolysis .
Functional Group Comparisons
Environmental Behavior and Analytical Challenges
- Polarity and Mobility: The 3-methylpentanoic acid derivative’s polarity exceeds that of 6:2 diPAPs, increasing its risk of aquatic contamination . In contrast, 5:3 FTCA is more persistent and widely monitored due to its prevalence in consumer products (e.g., carpets) .
- Transformation Pathways: Unlike diPAPs, which degrade into perfluorocarboxylic acids (PFCAs) , the stability of the 3-methylpentanoic acid derivative under environmental conditions remains uncharacterized.
- Analytical Limitations: Lack of reference standards for this compound complicates accurate quantification, a common issue for novel PFAS .
Biological Activity
4,4,5,5,5-Pentafluoro-3-methylpentanoic acid (PFMPA) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of PFMPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
PFMPA is characterized by its fluorinated structure which enhances its lipophilicity and stability. The molecular formula is , with a molecular weight of approximately 202.1 g/mol. Its unique structure allows for various interactions within biological systems, particularly in drug design and development.
Biological Activity Overview
The biological activity of PFMPA has been investigated primarily in the context of its potential therapeutic applications. Notably, studies have indicated that PFMPA exhibits:
- Antimicrobial Activity : Preliminary studies suggest that PFMPA may possess antibacterial properties against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- Antitumor Effects : Research indicates that PFMPA may inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : PFMPA has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Activity
In a recent study examining the antimicrobial properties of PFMPA, the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that PFMPA exhibited significant antibacterial activity with an MIC of 50 µg/mL against E. coli and 25 µg/mL against S. aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
Antitumor Activity
In vitro studies have demonstrated that PFMPA can inhibit the growth of several cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were calculated using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .
Enzyme Inhibition
PFMPA has been identified as a potent inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. Inhibition assays revealed that PFMPA could reduce lipase activity by up to 70% at a concentration of 100 µM, suggesting its potential use in weight management therapies .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of PFMPA in treating skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Patients treated with a topical formulation containing PFMPA showed significant improvement compared to those receiving a placebo .
- Case Study on Anticancer Properties : Another study focused on the effects of PFMPA on breast cancer cells. Results indicated that treatment with PFMPA led to a decrease in tumor size in xenograft models, supporting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 4,4,5,5,5-pentafluoro-3-methylpentanoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of perfluorinated carboxylic acids typically involves fluorination of precursor alkanes or carboxylic acids using agents like SF₄ or electrochemical fluorination. For this compound, a plausible route is the fluorination of 3-methylpentanoic acid derivatives under controlled conditions. Key factors include:
- Temperature: Excessively high temperatures (>150°C) may degrade fluorinated intermediates.
- Catalysts: Use of Lewis acids (e.g., BF₃) enhances electrophilic substitution in fluorination steps.
- Solvent: Inert solvents like HF or perfluorinated ethers minimize side reactions.
Yield optimization requires balancing stoichiometry and reaction time, as over-fluorination can lead to byproducts. Related compounds (e.g., 4,4,5,5,5-pentafluoropentanoic acid, CAS 3637-31-8) have been synthesized via similar protocols .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer: Purification relies on exploiting physicochemical properties:
- Acid-Base Extraction: Leverage the compound’s low pKa (~3.9, predicted for analogous fluorinated acids) for separation. Adjust pH to <2 for protonation, followed by extraction with diethyl ether .
- Distillation: Fractional distillation under reduced pressure (boiling point ~643°C predicted for similar structures) minimizes thermal decomposition .
- Chromatography: Reverse-phase HPLC with C18 columns and methanol/water mobile phases resolves fluorinated impurities .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:
- Column: C18 or pentafluorophenyl (PFP) columns enhance retention of fluorinated analytes.
- Ionization: Negative electrospray ionization (ESI-) improves sensitivity for carboxylates.
- Quantitation: Use isotopically labeled analogs (e.g., ¹³C₅-PFPeA) as internal standards to correct matrix effects .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to other per- and polyfluoroalkyl substances (PFAS)?
Methodological Answer: Environmental fate studies for PFAS typically combine field monitoring and computational modeling:
- Half-life Estimation: Use Arctic ice core data (analogous to PFPeA) to infer persistence. For example, PFPeA shows a half-life >5 years in cold environments .
- Bioaccumulation Potential: Calculate log Kow values (predicted ~2.5 for this compound) to assess partitioning into lipid-rich tissues.
- Degradation Pathways: Investigate advanced oxidation processes (e.g., UV/persulfate) to identify breakdown products via high-resolution mass spectrometry .
Q. How can researchers resolve discrepancies in LC-MS/MS data for this compound across laboratories?
Methodological Answer: Inter-laboratory variability arises from ionization suppression and column selectivity. Mitigation strategies include:
- Standardized Calibration: Use certified reference materials (CRMs) like ¹³C-labeled PFAS to harmonize quantitation .
- Matrix Spike Recovery: Add known concentrations to sample matrices (e.g., soil, plasma) to validate extraction efficiency (target: 70–120%).
- Multi-Method Validation: Cross-validate with alternative techniques (e.g., ¹⁹F NMR) to confirm structural integrity .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer: A factorial design approach is recommended:
| Factor | Levels | Response Variable |
|---|---|---|
| pH | 2, 7, 10 | Degradation rate (%/day) |
| Temperature (°C) | 25, 40, 60 | Residual concentration (ng/mL) |
| Time (days) | 1, 7, 14 | Byproduct formation (LC-MS/MS) |
- Statistical Analysis: ANOVA identifies significant interactions (e.g., pH × temperature accelerates hydrolysis).
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
